
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is a complex organic compound that features a benzenemethanol moiety attached to a 1,3-dihydro-2H-isoindol-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- typically involves the reaction of benzenemethanol with isoindoline derivatives under specific conditions. One common method involves the use of a Claisen-Schmidt-type condensation reaction, which can yield the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzenemethanol moiety into a benzoic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be facilitated using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
- Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester
Uniqueness
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
130373-82-9 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
[3-(1,3-dihydroisoindol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H15NO/c17-11-12-4-3-7-15(8-12)16-9-13-5-1-2-6-14(13)10-16/h1-8,17H,9-11H2 |
Clave InChI |
QHCPHELSSGXMKP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



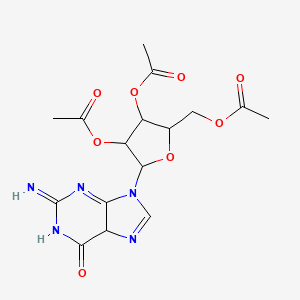
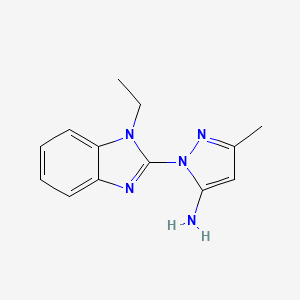
![4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123601.png)

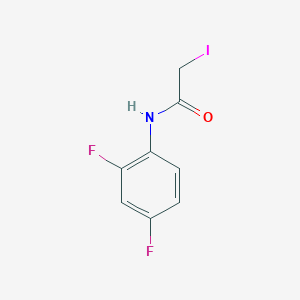

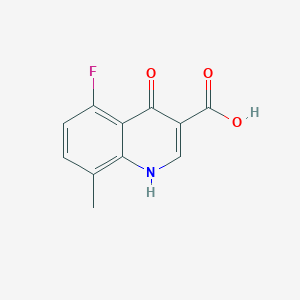
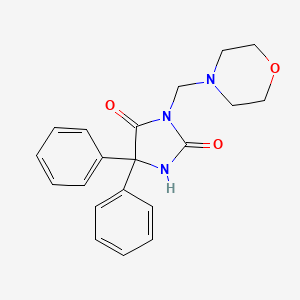
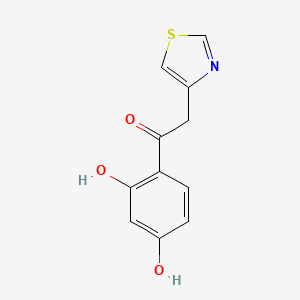
![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)
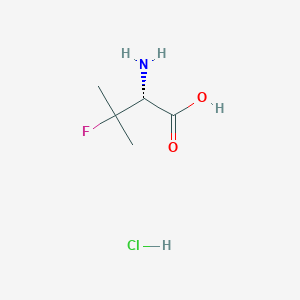
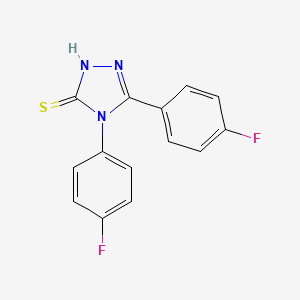
![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)
